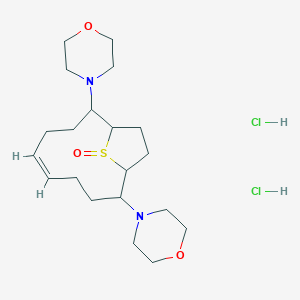
1-Benzyl-4-(benzylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(benzylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a piperazine derivative that is structurally similar to other psychoactive substances such as MDMA and TFMPP.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-4-(benzylsulfonyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A and 5-HT2B receptors. This results in an increase in the levels of serotonin in the brain, which can lead to various physiological and psychological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition, similar to other psychoactive substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzyl-4-(benzylsulfonyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for producing unwanted side effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-4-(benzylsulfonyl)piperazine, including:
1. Further investigation of its mechanism of action and its potential for developing new drugs that target serotonin receptors.
2. Exploration of its potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
3. Investigation of its potential for producing long-term changes in brain function and structure, and its implications for cognitive and emotional processing.
4. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
5. Investigation of its potential for producing unwanted side effects and its safety profile in humans.
In conclusion, this compound is a promising compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, its potential for developing new drugs, and its safety profile in humans.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-(benzylsulfonyl)piperazine involves the reaction between benzylsulfonyl chloride and piperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(benzylsulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. The compound has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This makes it a promising candidate for the development of new drugs that target these receptors.
Propiedades
Fórmula molecular |
C18H22N2O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-benzyl-4-benzylsulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Clave InChI |
DYCHURWTNOAGFJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)


![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
